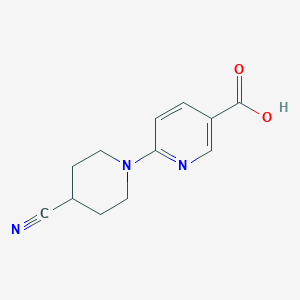

6-(4-Cyanopiperidin-1-yl)nicotinic acid

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular formula for 6-(4-Cyanopiperidin-1-yl)nicotinic acid is C12H13N3O2.Physical and Chemical Properties Analysis

The molecular weight of this compound is 231.25 g/mol.Wissenschaftliche Forschungsanwendungen

Intensification of Nicotinic Acid Separation

Research has focused on enhancing the separation processes of nicotinic acid, a compound closely related to "6-(4-Cyanopiperidin-1-yl)nicotinic acid," for its extensive use in food, pharmaceutical, and biochemical industries. Kumar, Wasewar, and Babu (2008) studied the reactive extraction of nicotinic acid using organophosphorus solvating extractants like tri-n-octyl phosphine oxide (TOPO) and tri-n-butyl phosphate (TBP), aiming to optimize the recovery process for industrial applications. This work provides insights into the efficiency of different extraction techniques, potentially applicable to similar compounds like "this compound" for its separation and purification processes Kumar, Wasewar, & Babu, 2008.

Synthesis and Characterization of Nicotinic Acid Derivatives

Ovdiichuk et al. (2015) developed a method for synthesizing nicotinic acid-based pseudopeptides with an amidoxime function on the pyridine ring, starting from 2-cyanonicotinic acid. This study showcases the potential for creating novel nicotinic acid derivatives with specific functions, highlighting a pathway that could be explored for synthesizing and studying "this compound" derivatives for various biochemical applications Ovdiichuk et al., 2015.

Enzymatic Conversion for Nicotinic Acid Production

The enzymatic conversion of 3-cyanopyridine to nicotinic acid presents an environmentally friendly alternative to chemical methods, offering advantages in the production of nicotinic acid and its derivatives. Kumar and Babu (2009) highlighted the process intensification of nicotinic acid production via enzymatic conversion, emphasizing the benefits of reactive extraction in improving the separation selectivity and reducing material and energy consumption. This research underscores the potential for applying similar enzymatic methods to produce and study derivatives like "this compound" Kumar & Babu, 2009.

Role in Biochemical Signaling

Lorenzen et al. (2001) investigated the role of nicotinic acid in G protein activation, using derivatives to stimulate guanosine 5'-(gamma-[(35)S]-thio)triphosphate ([(35)S]GTPgammaS) binding and labeling specific binding sites. This study provides a foundation for understanding how nicotinic acid and its derivatives, potentially including "this compound," interact with G protein-coupled receptors, contributing to their lipid-lowering effects Lorenzen et al., 2001.

Safety and Hazards

Wirkmechanismus

Target of Action

Niacin primarily targets the liver and adipose tissue. It is used to treat vitamin deficiencies as well as hyperlipidemia, dyslipidemia, hypertriglyceridemia, and to reduce the risk of myocardial infarctions .

Mode of Action

Niacin acts to decrease levels of very low density lipoproteins and low density lipoproteins, while increasing levels of high density lipoproteins .

Biochemical Pathways

Niacin exists in the human body in the form of bases (nicotinic acid and nicotinamide) and their nucleosides (nicotinamide riboside and nicotinic acid riboside). These molecular compounds are precursors of nicotinamide coenzymes, which include nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP), as well as reduced forms of these compounds, NADH and NADPH .

Result of Action

The primary result of niacin’s action is the regulation of lipid levels in the body, which can help prevent cardiovascular diseases .

Biochemische Analyse

Biochemical Properties

6-(4-Cyanopiperidin-1-yl)nicotinic acid plays a significant role in biochemical reactions, particularly as an inhibitor of carbonic anhydrase III (CAIII) . Carbonic anhydrase III is a zinc-containing enzyme involved in various physiological processes, including acid-base balance, lipogenesis, and cell growth . The interaction between this compound and CAIII involves the formation of a coordinate bond with the zinc ion in the enzyme’s active site, which inhibits the enzyme’s activity . This inhibition can have therapeutic implications for conditions such as hyperlipidemia and cancer .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by inhibiting the activity of carbonic anhydrase III, which is highly expressed in adipose tissue and involved in lipogenesis . This inhibition can lead to changes in cellular metabolism and gene expression, potentially affecting cell signaling pathways and overall cellular function . Additionally, the compound’s impact on CAIII can result in apoptosis in certain cancer cells, highlighting its potential as a therapeutic agent .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly carbonic anhydrase III . The compound forms a coordinate bond with the zinc ion in the enzyme’s active site, inhibiting its activity . This inhibition can lead to changes in gene expression and cellular metabolism, as well as the induction of apoptosis in certain cancer cells . The compound’s ability to inhibit CAIII makes it a promising candidate for the management of hyperlipidemia and cancer .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function . Studies have shown that the compound can maintain its inhibitory effects on carbonic anhydrase III over extended periods, although its stability may vary depending on the specific experimental conditions . Long-term exposure to the compound can result in sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, with higher doses leading to more pronounced inhibition of carbonic anhydrase III . At very high doses, the compound may also exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use . The compound’s impact on cellular metabolism and gene expression can also vary with dosage, further emphasizing the need for careful dosage optimization .

Metabolic Pathways

This compound is involved in metabolic pathways related to the inhibition of carbonic anhydrase III . The compound interacts with the enzyme’s active site, forming a coordinate bond with the zinc ion and inhibiting its activity . This inhibition can affect metabolic flux and metabolite levels, particularly in pathways related to lipogenesis and cell growth . The compound’s impact on these pathways can have therapeutic implications for conditions such as hyperlipidemia and cancer .

Eigenschaften

IUPAC Name |

6-(4-cyanopiperidin-1-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c13-7-9-3-5-15(6-4-9)11-2-1-10(8-14-11)12(16)17/h1-2,8-9H,3-6H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCJOTRLJAZLXHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C#N)C2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobutanoic acid](/img/structure/B1478939.png)

![2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)acetic acid](/img/structure/B1478940.png)

![2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1478944.png)

![2-amino-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one](/img/structure/B1478945.png)

![2-(8-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)butanoic acid](/img/structure/B1478946.png)

![(2-(3-chloropyrazin-2-yl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol](/img/structure/B1478947.png)

![4-(8-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)-4-oxobutanoic acid](/img/structure/B1478948.png)

![2-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid](/img/structure/B1478952.png)

![8-(Methoxymethyl)-6-azaspiro[3.4]octane](/img/structure/B1478953.png)

![3-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1478955.png)

![2-(8-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B1478957.png)

![1-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)-2-(methylamino)ethan-1-one](/img/structure/B1478958.png)

![2-Chloro-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)butan-1-one](/img/structure/B1478959.png)

![2-amino-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propan-1-one](/img/structure/B1478962.png)